![molecular formula C9H15ClN2O2 B1524524 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 73935-27-0](/img/structure/B1524524.png)
1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Descripción general
Descripción
This compound is also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or EDC . It is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
The production method of this compound involves reacting N, N’-dimethylpropanediamine and carbon disulfide as raw materials to prepare N, N’-Dimethylpropylthiourea . The methiodide is recrystallised from CHCl3/EtOAc, the crystals are filtered off, washed with dry Et2O, recrystallised from CHCl3/Et2O, and dried in vacuo over P2O5 .Molecular Structure Analysis
The molecular formula of this compound is C8H17N3 and its molar mass is 155.245 g·mol −1 . The InChI code is 1S/C8H17N3/c1-4-9-8-10-6-5-7-11 (2)3/h4-7H2,1-3H3 .Chemical Reactions Analysis
This compound is a carboxyl- and amine-reactive crosslinker that is water soluble and can activate carboxyl residues for their reaction with primary amines to form O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .Physical And Chemical Properties Analysis
The compound has a molar mass of 218.68 . It is a powder at room temperature . The melting point is 110-115°C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
The compound is utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. For instance, it reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Such versatility facilitates the synthesis of pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives, showcasing its utility in creating a wide range of heterocyclic compounds (G. Roman, 2013).
Synthesis of Pyrrole Derivatives
Research also demonstrates the compound's role in the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This pathway provides a broad array of derivatives of 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, underlining its contribution to expanding the scope of available pyrrole-based compounds (R. Vydzhak & S. Y. Panchishyn, 2010).
Development of Luminescent Polymers
Furthermore, it has been instrumental in the development of luminescent polymers. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, which is crucial for applications in optoelectronics and bioimaging. The synthesis and characterization of these polymers highlight their potential in creating materials with unique optical properties, which can be tuned for specific applications (Kai A. I. Zhang & B. Tieke, 2008).
Stimulus-Responsive Fluorescent Properties
The compound's derivatives have shown stimulus-responsive fluorescent properties in solid states, such as piezochromism, acidochromism, and solvent-induced emission changes. These properties are pivotal for the development of advanced materials in sensing, imaging, and display technologies. The ability of these compounds to undergo reversible changes in their fluorescence in response to external stimuli opens avenues for creating smart materials with potential applications in various fields, including materials science and biotechnology (Y. Lei et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is the carboxyl group present in various biomolecules . This compound is known to be a carboxyl- and amine-reactive crosslinker .
Mode of Action
This compound interacts with its targets by activating the carboxyl residues for their reaction with primary amines . This leads to the formation of O-acylisourea as a reaction intermediate, which reacts with amide bonds to release isourea as a by-product .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving carboxyl and amine groups. It plays a crucial role in the formation of amide bonds, which are fundamental in peptide synthesis . Additionally, it can also react with phosphate groups .
Pharmacokinetics
It is known that this compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of this compound may enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of amide bonds. This is particularly important in peptide synthesis, protein crosslinking to nucleic acids, and the preparation of immunoconjugates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment can significantly impact its activity. Furthermore, its water solubility suggests that it may be more effective in aqueous environments .
Safety and Hazards
Direcciones Futuras
Given the irreversible nature of this reaction, there must be pathways for elimination or . Furthermore, the dicyclohexylurea formed if DCC is used contaminates the target conjugates. Therefore, water-soluble carbodiimides, in particular 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide hydrochloride (DEC), which does not form dicyclohexylurea, are more attractive as condensing reagents .
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-10(2)6-3-7-11-8(12)4-5-9(11)13;/h4-5H,3,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLWVCVBBDMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C=CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



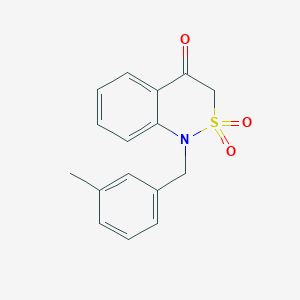
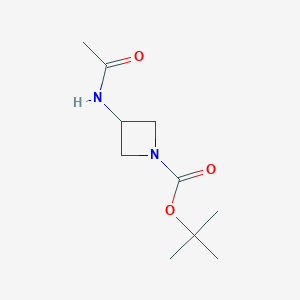
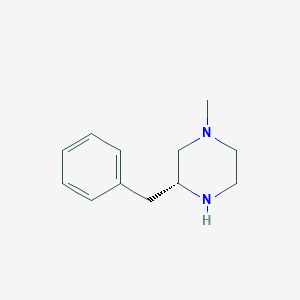
![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

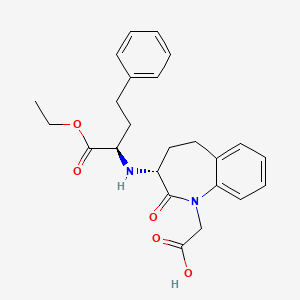
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
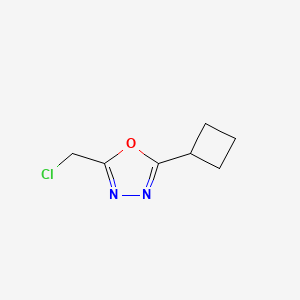
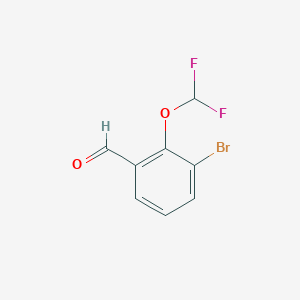

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
